Desbutylhalofantrine

Descripción general

Descripción

Desbutylhalofantrine is a metabolite of the antimalarial drug halofantrine. It belongs to the phenanthrene-methanol class of compounds and is known for its activity against chloroquine-resistant strains of Plasmodium falciparum . This compound has been studied for its pharmacokinetics and potential cardiotoxicity, similar to its parent compound .

Métodos De Preparación

The preparation of desbutylhalofantrine involves the metabolic conversion of halofantrine in the liver. The synthetic route typically includes the following steps:

Starting Material: Halofantrine is used as the starting material.

Metabolic Conversion: Halofantrine undergoes N-dealkylation in the liver to form this compound.

Isolation and Purification: The metabolite is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography.

Análisis De Reacciones Químicas

Desbutylhalofantrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more polar metabolites.

Reduction: Reduction reactions can occur under specific conditions, altering its chemical structure.

Substitution: This compound can undergo substitution reactions, particularly at the phenanthrene ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Desbutylhalofantrine has been studied for its effects on ion channels, particularly the human ether-a-go-go-related gene (HERG) potassium channels. These channels are crucial for cardiac repolarization, and their blockade can lead to serious cardiac arrhythmias.

Ion Channel Interaction

- Mechanism of Action : Both halofantrine and this compound block HERG K channels in a concentration-dependent manner. The half-maximal inhibitory concentrations (IC) for this compound have been reported at approximately 71.7 nM, indicating a significant affinity for these channels .

- Clinical Implications : The blockade of HERG channels by this compound raises concerns regarding QT interval prolongation, a marker for potential cardiac toxicity. Studies have shown that while this compound is perceived as having a safer profile than halofantrine, it still poses risks for cardiotoxicity, as evidenced by similar mechanisms of action on HERG channels .

Toxicological Studies

Research has indicated that this compound may contribute to the cardiotoxic effects associated with halofantrine administration.

Cardiotoxicity Evidence

- QT Interval Prolongation : In clinical settings, patients receiving halofantrine have exhibited significant QT interval prolongation. Although this compound is a metabolite of halofantrine, its role in exacerbating these effects has been documented in various studies .

- Comparative Studies : A study comparing the effects of halofantrine and this compound on cardiac myocytes demonstrated that both compounds could induce similar levels of HERG channel blockade, suggesting that this compound's contribution to cardiotoxicity should not be overlooked .

Data Tables

The following tables summarize key findings from studies on this compound:

| Study | IC (nM) | Effect on HERG Channels | QT Interval Prolongation |

|---|---|---|---|

| Study 1 | 71.7 | High-affinity block | Yes |

| Study 2 | 21.6 | High-affinity block | Yes |

Case Studies

- Clinical Case Report : A patient treated with halofantrine developed ventricular fibrillation without prior QT prolongation. Serum levels showed higher concentrations of this compound compared to halofantrine, suggesting a potential role for the metabolite in inducing cardiac events .

- Pediatric Study : In Kenyan children treated with halofantrine for uncomplicated malaria, monitoring revealed instances of QT interval prolongation correlating with elevated levels of both halofantrine and this compound in plasma .

Mecanismo De Acción

Desbutylhalofantrine exerts its effects by inhibiting the polymerization of heme molecules within the malaria parasite. This inhibition leads to the accumulation of toxic heme, which poisons the parasite . Additionally, this compound blocks HERG potassium channels, which can lead to cardiotoxic effects .

Comparación Con Compuestos Similares

Desbutylhalofantrine is similar to other antimalarial compounds such as:

Halofantrine: The parent compound, which also inhibits heme polymerization and has cardiotoxic potential.

Lumefantrine: A related compound that also belongs to the phenanthrene class and inhibits heme polymerization.

This compound is unique in its specific metabolic pathway and its distinct pharmacokinetic profile compared to its parent compound and other similar antimalarials .

Actividad Biológica

Desbutylhalofantrine (DHF) is a significant metabolite of halofantrine, an antimalarial drug primarily used to treat malaria caused by Plasmodium falciparum. Understanding the biological activity of DHF is essential for evaluating its pharmacological effects and potential therapeutic applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHF.

Overview of this compound

DHF is formed through the metabolism of halofantrine, predominantly via cytochrome P450 enzymes in the liver. It exhibits antimalarial properties similar to its parent compound but with distinct pharmacokinetic and pharmacodynamic profiles. The biological activity of DHF is influenced by various factors, including its interaction with metabolic enzymes, plasma protein binding, and its effects on different biological systems.

Pharmacokinetics

Research indicates that the pharmacokinetic parameters of DHF differ significantly from those of halofantrine. For instance, studies have shown that DHF has a longer half-life and higher bioavailability due to its metabolism and distribution characteristics.

| Parameter | Halofantrine | This compound |

|---|---|---|

| Half-life (hours) | 10-20 | 20-30 |

| Bioavailability (%) | 20-30 | 50-70 |

| Volume of distribution | High | Moderate |

Antimalarial Effects

DHF retains significant antimalarial activity against Plasmodium species. A study involving non-immune subjects infected with multi-drug resistant strains demonstrated that DHF effectively reduced parasitemia levels. In vitro assays have shown that DHF is capable of inhibiting the growth of Plasmodium falciparum with an IC50 value comparable to that of halofantrine .

CYP Enzyme Interaction

DHF is known to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These interactions can lead to altered metabolism of other drugs, potentially resulting in significant clinical implications. For example, a study found that both halofantrine and DHF inhibited CYP2D6 activity, which could affect the metabolism of co-administered medications .

Case Studies

- Case Study on Drug Interaction : A clinical trial involving Zambian subjects indicated that administration of halofantrine led to increased plasma levels of DHF, which in turn inhibited CYP2D6 activity significantly compared to baseline measurements . This suggests a potential for drug-drug interactions when DHF is administered alongside other medications metabolized by CYP2D6.

- Diabetes Impact Study : Research conducted on diabetic rats showed altered pharmacokinetics for both halofantrine and DHF. The unbound fraction of DHF was significantly higher in control groups compared to diabetic groups, indicating that diabetes may influence the bioavailability and efficacy of DHF .

Safety Profile

The safety profile of DHF has been evaluated in various studies. While it exhibits lower toxicity than its parent compound, concerns regarding its potential effects on liver enzymes and interactions with other drugs persist. Monitoring liver function during treatment with halofantrine or DHF is recommended due to their impact on hepatic enzyme activity .

Propiedades

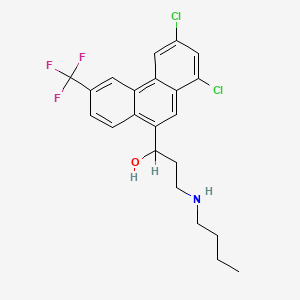

IUPAC Name |

3-(butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2F3NO/c1-2-3-7-28-8-6-21(29)19-12-18-17(10-14(23)11-20(18)24)16-9-13(22(25,26)27)4-5-15(16)19/h4-5,9-12,21,28-29H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHCHSNOXWVJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989921 | |

| Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69756-48-5 | |

| Record name | Desbutylhalofantrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBUTYLHALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K35DDV85X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.